2-((6-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
CAS No.: 1607268-76-7
Cat. No.: VC7718956
Molecular Formula: C8H8F3NO2
Molecular Weight: 207.152
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1607268-76-7 |
|---|---|
| Molecular Formula | C8H8F3NO2 |
| Molecular Weight | 207.152 |
| IUPAC Name | 2-[6-(trifluoromethyl)pyridin-2-yl]oxyethanol |
| Standard InChI | InChI=1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-7(12-6)14-5-4-13/h1-3,13H,4-5H2 |
| Standard InChI Key | NAAGOZCFPCNEND-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)OCCO)C(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Composition
The compound’s architecture comprises a pyridine ring substituted at the 6-position with a trifluoromethyl () group and at the 2-position with an ethoxyethanol side chain (). Key structural descriptors include:
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group facilitates hydrogen bonding and solubility in polar solvents .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural confirmation:
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H NMR: Signals at δ 3.70–3.85 ppm (m, 2H, ) and δ 4.45–4.60 ppm (m, 2H, ) confirm the ethoxyethanol chain.
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HRMS: A molecular ion peak at m/z 207.152 ([M]) validates the molecular weight .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves two primary steps, as detailed in industrial protocols:
Step 1: Pyridine Core Formation
6-Trifluoromethylpyridin-2-ol (CAS: 34486-06-1) is prepared via:
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Friedel-Crafts Trifluoromethylation: Reaction of pyridin-2-ol with trifluoromethyl iodide () in the presence of at 80°C .
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Purification: Recrystallization from ethyl acetate yields 85–90% pure product.
Step 2: Etherification
The hydroxyl group of 6-trifluoromethylpyridin-2-ol reacts with ethylene glycol under Mitsunobu conditions:
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Conditions: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (), tetrahydrofuran (THF), 0°C to room temperature.
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Yield: 70–75% after column chromatography.
Optimization Challenges
Key challenges include:
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Regioselectivity: Competing O- vs. N-alkylation requires precise control of reaction pH and temperature .
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Byproduct Formation: Trace amounts of 2-((6-(trifluoromethyl)pyridin-2-yl)amino)ethanol may form if ammonia contaminants are present .
Physicochemical Properties
The compound exhibits moderate hydrophilicity () and stability under acidic conditions (pH 2–6) .
Applications in Research and Industry
Pharmaceutical Intermediate
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Antiviral Agents: Serves as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 .
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Anticancer Drugs: Functionalization at the hydroxyl group generates prodrugs with enhanced tumor selectivity.
Agrochemical Development
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Herbicides: Incorporated into pyridine-based herbicides for broadleaf weed control .
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Insect Growth Regulators: Modifies chitin synthesis in Lepidoptera larvae.
Material Science
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Liquid Crystals: The group improves thermal stability in nematic phases .
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Coordination Polymers: Acts as a ligand for lanthanide ions in luminescent materials.
| Hazard Category | Code | Precautionary Statements |
|---|---|---|
| Acute Toxicity (Oral) | H301 | P264: Wash skin thoroughly after handling |
| Eye Irritation | H319 | P305+P351+P338: Rinse cautiously with water for several minutes |
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